molecular formula C10H17ClN2O2 B7432133 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide

2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide

Cat. No.: B7432133
M. Wt: 232.71 g/mol
InChI Key: YUSUNBAMLIGTJE-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide is an organic compound with a complex structure that includes a chloro group, a cyano group, and a propanamide backbone

Properties

IUPAC Name

2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c1-7(2)15-5-4-9(6-12)13-10(14)8(3)11/h7-9H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSUNBAMLIGTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(C#N)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide typically involves multiple steps. One common method starts with the reaction of 2-chloropropanamide with a suitable cyanide source to introduce the cyano group. This is followed by the reaction with 3-propan-2-yloxypropylamine to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: Amines are typically formed.

    Hydrolysis: Carboxylic acids and amines are produced.

Scientific Research Applications

2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and cyano groups can form covalent bonds with active sites, inhibiting enzyme activity or altering receptor function. The propanamide backbone provides structural stability and facilitates binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-methylphenyl)propanamide
  • 2-chloro-N-(6-cyanopyridin-3-yl)propanamide

Uniqueness

2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and interactions with biological targets. Its structure allows for specific binding and reactivity that may not be achievable with similar compounds.

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